6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
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Overview
Description
6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves the Dimroth rearrangement. This rearrangement is a type of isomerization that involves the relocation of heteroatoms within the ring system. The process is typically catalyzed by acids or bases and can be accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from readily available precursors. The process may include steps such as cyclization, rearrangement, and functional group transformations under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo-pyrimidine ring .
Scientific Research Applications
6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system but with different substituents and properties.
Uniqueness
6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-4-1-3-5(7(12)13)8-2-9-6(3)10-4/h2H,1H2,(H,12,13)(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCJNMVOSXBQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CN=C2NC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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